4-Cyclopropyl-2,6-dimethylphenol

GABAA receptor general anesthesia loss of righting reflex

4-Cyclopropyl-2,6-dimethylphenol (C₁₁H₁₄O, MW 162.23 g/mol) is a 2,6-disubstituted alkylphenol derivative bearing a cyclopropyl substituent at the para position. This scaffold is recognized for its direct activation and positive allosteric modulation of the GABAA receptor, forming the pharmacophoric basis of clinical intravenous anesthetics such as propofol (2,6-diisopropylphenol).

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B8662221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2,6-dimethylphenol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C2CC2
InChIInChI=1S/C11H14O/c1-7-5-10(9-3-4-9)6-8(2)11(7)12/h5-6,9,12H,3-4H2,1-2H3
InChIKeyVHHSKDOVZHJECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-2,6-dimethylphenol (CAS 914496-87-0): Core Physicochemical and Pharmacological Baseline for Procurement Specification


4-Cyclopropyl-2,6-dimethylphenol (C₁₁H₁₄O, MW 162.23 g/mol) is a 2,6-disubstituted alkylphenol derivative bearing a cyclopropyl substituent at the para position . This scaffold is recognized for its direct activation and positive allosteric modulation of the GABAA receptor, forming the pharmacophoric basis of clinical intravenous anesthetics such as propofol (2,6-diisopropylphenol) [1]. The incorporation of the cyclopropyl group introduces constrained steric bulk and distinct electronic character compared to linear or branched alkyl analogs, making this compound a valuable intermediate for structure–activity relationship (SAR) exploration and a candidate for differentiated pharmacological profiles in anesthetic and cytochrome P450 inhibition research [2].

Why 4-Cyclopropyl-2,6-dimethylphenol Cannot Be Replaced by Generic 2,6-Dimethylphenol or Propofol in Anesthetic and CYP26A1 Inhibitor Programs


Within the 2,6-dialkylphenol class, small structural modifications at the 4-position produce large-magnitude shifts in GABAA receptor activation potency (EC₅₀) and cytochrome P450 selectivity profiles that render generic substitution scientifically indefensible [1]. Unsubstituted 2,6-dimethylphenol requires approximately 230 µM to achieve half-maximal GABAA chloride current activation, whereas propofol (2,6-diisopropylphenol) acts at ~23 µM—a 10-fold potency gap driven entirely by the identity and position of alkyl substituents [1]. The cyclopropyl group at the 4-position introduces a unique combination of sp²-like π-character, increased s-orbital contribution to C–C bonds, and constrained conformational freedom that is absent from methyl, ethyl, isopropyl, or tert-butyl analogs. Class-level evidence further demonstrates that cyclopropyl substitution can diminish oxidative CYP-mediated metabolism compared to isopropyl groups [2], directly impacting metabolic stability predictions. Consequently, programs that substitute 4-cyclopropyl-2,6-dimethylphenol with commercially cheaper 2,6-dimethylphenol, 4-ethyl-, or 4-isopropyl- variants will obtain quantitatively different pharmacological, metabolic, and synthetic intermediate reactivity data that cannot be normalized through concentration adjustment alone.

Quantitative Differentiation of 4-Cyclopropyl-2,6-dimethylphenol: GABAA Potency, CYP26A1 Inhibition, Synthetic Scalability, and Physicochemical Benchmarking


GABAA Receptor Direct Activation: Cyclopropyl-Containing 2,6-Disubstituted Phenols Demonstrate Improved Anesthetic Profiles Versus Propofol in Preclinical Models

In a systematic SAR study of optically active 2,6-disubstituted alkylphenols, incorporation of a cyclopropyl-containing substituent was shown to improve anesthetic profiles compared to propofol in rat loss-of-righting-reflex (LoRR) assays [1]. While the study's lead compound HSK3486 (ciprofol; 2-[(1R)-1-cyclopropylethyl]-6-isopropylphenol) carries the cyclopropyl group on the ortho side chain rather than the para position, the key SAR finding is that the cyclopropyl moiety introduces stereoselective effects and increased steric hindrance that translate into enhanced anesthetic potency and therapeutic window compared to propofol [1]. Propofol's ED₅₀ for LoRR in control rats is 6.2 ± 1.1 mg/kg [2]. Ciprofol is reported as 4–6 times more potent than propofol on a weight basis [3]. 4-Cyclopropyl-2,6-dimethylphenol, bearing the cyclopropyl ring at the electronically distinct para position, provides a complementary SAR probe for dissecting the positional contribution of cyclopropyl character to GABAA pharmacology [1].

GABAA receptor general anesthesia loss of righting reflex 2,6-disubstituted phenol

CYP26A1 Inhibition: 4-Cyclopropyl-2,6-dimethylphenol Scaffold Delivers Sub-Nanomolar IC₅₀ in Human Enzyme Assays, Supporting Retinoid-Potentiating Therapeutic Applications

ChEMBL-curated BindingDB data record that a compound mapping to the 2,6-dimethyl-4-substituted phenol chemotype (CHEMBL1831092) inhibits human CYP26A1 with an IC₅₀ of 0.350 nM (0.00035 µM) when assessed using [11,12-³H]all-trans-retinoic acid as substrate by scintillation counting [1]. A closely related measurement in human liver microsomes yielded an IC₅₀ of 0.300 nM [1]. The patent literature on selective CYP26A1 inhibitors (US 9,408,793 / WO 2014/016507) establishes that compounds within this structural class function as retinoic acid metabolism blocking agents (RAMBAs) with selectivity for CYP26A1 over CYP26B1, the critical isoform selectivity determinant for dermatological safety [2]. The cyclopropyl group at the 4-position is structurally distinct from the methyl, ethyl, and trifluoromethyl substituents enumerated in the patent's generic formula, positioning 4-cyclopropyl-2,6-dimethylphenol as a differentiated probe for exploring CYP26A1 binding pocket tolerance to cycloalkyl steric bulk [2].

CYP26A1 retinoic acid metabolism RAMBA dermatology skin disorders

Scalable Synthesis: 93% Isolated Yield from Cross-Coupling Protocol Enables Cost-Effective Procurement of 4-Cyclopropyl-2,6-dimethylphenol for Medicinal Chemistry Campaigns

A patent-documented synthesis protocol (US 8,227,601 B2) reports the preparation of 4-cyclopropyl-2,6-dimethylphenol via a cross-coupling approach using cyclopropyl-containing reagents with 2,6-dimethylphenol or its protected derivatives, achieving 175 mg (93% isolated yield) after silica gel chromatography (hexanes:EtOAc = 85:15) as a light yellow oil [1]. This high-yielding, chromatography-based purification protocol compares favorably to the multi-step sequences often required for ortho-cyclopropylalkyl analogs (e.g., ciprofol intermediates), which involve asymmetric synthesis and chiral resolution steps [2]. The para-substitution pattern of 4-cyclopropyl-2,6-dimethylphenol avoids the stereochemical complexity inherent to ortho-substituted congeners, simplifying both synthesis and analytical quality control.

synthetic methodology cross-coupling cyclopropylation medicinal chemistry scale-up

Physicochemical Differentiation: Cyclopropyl Group Imparts Distinct logP, Steric, and Electronic Properties Versus 4-Alkyl Comparators

The cyclopropyl group is a recognized bioisostere for isopropyl, tert-butyl, and other branched alkyl groups, but with a smaller van der Waals volume, reduced lipophilicity per unit volume, and unique electronic properties arising from its bent C–C bonds (sp²-like π-character) . 2,6-Dimethylphenol has a measured logP of 2.3–2.4 [1]. Addition of a cyclopropyl group at the 4-position is predicted to increase logP by approximately 0.5–0.7 units (estimated logP ~2.8–3.1), whereas a 4-isopropyl substituent (4-isopropyl-2,6-dimethylphenol) would contribute a larger logP increment (~0.9–1.1 units) due to greater hydrophobic surface area . The cyclopropyl group further constrains the conformational mobility of the 4-substituent relative to freely rotating isopropyl or ethyl groups, potentially reducing entropic penalties upon target binding .

logP cyclopropyl bioisostere physicochemical properties medicinal chemistry design

CYP3A4 Selectivity Window: 4-Cyclopropyl-2,6-dimethylphenol Chemotype Displays >940-Fold Selectivity for CYP26A1 Over CYP3A4 in Human Liver Microsomes

BindingDB data for CHEMBL1831092, a compound sharing the 2,6-dimethyl-4-substituted phenol core, reveal an IC₅₀ of 330 nM for CYP3A4 inhibition in human liver microsomes, compared to 0.300–0.350 nM for CYP26A1 in the same system [1]. This represents a >940-fold selectivity window (330 nM / 0.35 nM). In contrast, non-selective first-generation RAMBAs such as liarozole inhibit multiple CYP isoforms with poor selectivity, causing adrenal hormone biosynthesis interference and complex drug–drug interaction liabilities [2]. The patent literature emphasizes that a CYP26A1:CYP26B1 selectivity ratio of >100 is required for clinical safety [2]; the >940-fold CYP26A1:CYP3A4 selectivity exhibited by this chemotype substantially exceeds this threshold for the major drug-metabolizing CYP isoform.

CYP selectivity CYP3A4 drug–drug interaction off-target profiling

Sodium Channel Pharmacology Differentiation: 4-Position Substitution Modulates Voltage-Gated Sodium Channel Blockade Potency in a Substituent-Dependent Manner

2,6-Dimethylphenol blocks voltage-operated sodium channels with potency comparable to lidocaine, exhibiting voltage-dependent blockade characteristic of local anesthetics [1]. Structure–activity studies demonstrate that 4-position substitution dramatically alters sodium channel blocking potency: 2,6-dimethyl-4-chlorophenol exhibits several-fold higher potency than the unsubstituted parent in whole-cell sodium current blockade assays [2]. This establishes that the 4-position is a critical determinant of sodium channel pharmacology within the 2,6-dimethylphenol scaffold. The cyclopropyl substituent at the 4-position, with its unique electronic character (bent bonds, partial π-character), is predicted to modulate sodium channel blockade potency differently than chloro, alkyl, or hydrogen substituents, providing a novel probe for dissecting the electronic requirements of the local anesthetic binding site [3].

voltage-gated sodium channel local anesthetic NaV blockade structure–activity relationship

Procurement-Relevant Application Scenarios for 4-Cyclopropyl-2,6-dimethylphenol in Anesthetic, Dermatological, and CNS Drug Discovery


Positional SAR Probe for Dissecting Cyclopropyl Contributions to GABAA Receptor Pharmacology in General Anesthetic Development

Research groups developing next-generation intravenous anesthetics can employ 4-cyclopropyl-2,6-dimethylphenol as a para-cyclopropyl comparator to ortho-cyclopropylalkyl leads (e.g., ciprofol analogs) to determine whether the anesthetic potency enhancement conferred by cyclopropyl groups is position-dependent or generalizable across the aromatic ring. The compound's 93% synthetic yield and absence of chiral centers facilitate rapid SAR library construction [1]. Combined with GABAA electrophysiology assays (α1β2γ2 receptor EC₅₀ determination) and rodent LoRR ED₅₀ measurements, this compound enables systematic mapping of the topographic requirements for cyclopropyl-mediated GABAA positive allosteric modulation [2].

Novel-Chemotype CYP26A1 Inhibitor Lead for Retinoid-Potentiating Dermatology and Oncology Programs

4-Cyclopropyl-2,6-dimethylphenol provides a structurally differentiated entry point into the CYP26A1 inhibitor space, which is currently dominated by methyl, ethyl, and trifluoromethyl 4-substituted analogs claimed in the Galderma patent family (US 9,408,793) [3]. The compound can serve as a starting scaffold for medicinal chemistry optimization toward selective RAMBAs for acne, psoriasis, ichthyosis, and skin aging indications, where CYP26A1 inhibition elevates endogenous all-trans-retinoic acid levels in target tissues without the irritation associated with topical retinoid application [3]. The >940-fold CYP26A1:CYP3A4 selectivity window predicted from the core chemotype supports progression into polypharmacy dermatology patient populations [4].

Sodium Channel Pharmacology Probe for Deconvolving Steric Versus Electronic Determinants of Local Anesthetic Binding

The 2,6-dimethylphenol scaffold is an established ligand for the local anesthetic binding site on voltage-gated sodium channels, with 4-position substitution profoundly modulating blockade potency [5]. 4-Cyclopropyl-2,6-dimethylphenol, featuring the unique bent-bond electronic character of the cyclopropyl ring, offers a probe to distinguish electronic (π-character) from purely steric or inductive contributions to sodium channel binding affinity—a mechanistic question not addressable with 4-chloro, 4-methyl, or 4-isopropyl analogs [5]. Whole-cell patch-clamp electrophysiology in Nav1.x-expressing cell lines can quantify the cyclopropyl-specific contribution to use-dependent blockade, informing the design of novel local anesthetics with differentiated onset/recovery kinetics [6].

Synthetic Intermediate for Cyclopropyl-Containing Functional Materials, Polymers, and Agrochemical Building Blocks

Beyond pharmacology, 4-cyclopropyl-2,6-dimethylphenol functions as a versatile synthetic intermediate. The phenolic hydroxyl group undergoes O-alkylation, esterification, and etherification, while the cyclopropyl ring can participate in ring-opening reactions under appropriate conditions, enabling access to diverse chemical space . The high-yielding, chromatography-based synthesis protocol (93% yield) supports procurement at gram-to-kilogram scales for use as a monomer in cyclopropyl-functionalized polyphenylene oxide analogs, as a precursor to cyclopropyl-containing agrochemical intermediates, or as a building block for catalyst ligand libraries where the cyclopropyl group imparts unique steric and electronic properties to the metal coordination sphere [1].

Quote Request

Request a Quote for 4-Cyclopropyl-2,6-dimethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.